N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. It has been investigated primarily for its role in targeting malignant solid tumors, indicating its relevance in cancer research and drug development. The compound is classified as a non-polymeric organic molecule and has a molecular formula of with a molecular weight of approximately 512.89 g/mol .
The synthesis of N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity .
The molecular structure of N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide can be depicted using various structural representations:
CCOC1=C(C(=O)N(C=C1)c2ccc(cc2)F)C(=O)Nc3ccc(c(c3)F)Oc4ccnc(c4Cl)N, which encodes its connectivity and functional groups .
VNBRGSXVFBYQNN-UHFFFAOYSA-N, providing a unique identifier for database searches .
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide is prone to various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or altered pharmacokinetics.
The mechanism of action for N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide primarily involves its interaction with specific biological targets in cancer cells:
Data from biological evaluations suggest that it exhibits notable antiproliferative effects against various cancer cell lines, although detailed mechanisms remain under investigation .
Hazard statements indicate potential risks associated with handling, including irritation and toxicity concerns, necessitating proper safety measures during laboratory work .
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide is primarily explored for:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2